N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves several steps. The preparation typically starts with the formation of the indole moiety, which can be achieved through methods such as the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid The final step includes the formation of the tetrazole ring and its attachment to the benzamide structure .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of cell biology and pharmacology.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The tetrazole ring can also play a role in binding to enzymes or other proteins, modulating their activity .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation, it shares the indole nucleus but differs in its side chains and functional groups.
The uniqueness of this compound lies in its combination of the indole, benzamide, and tetrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N6O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C21H22N6O2/c1-14-4-6-18(20(15(14)2)27-13-23-24-25-27)21(28)22-9-11-26-10-8-16-12-17(29-3)5-7-19(16)26/h4-8,10,12-13H,9,11H2,1-3H3,(H,22,28) |
InChI Key |
RZEIUYCUQQMQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC)N4C=NN=N4)C |
Origin of Product |
United States |
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